An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFDA)
An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFDA)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFDA). We will delve into its core mechanism, diverse applications, and provide field-proven insights to ensure robust and reliable experimental outcomes.
Introduction: Unveiling a Versatile Fluorogenic Probe
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate, often abbreviated as C-DCDFDA or simply CDFDA, is a chemically modified analogue of fluorescein.[1] It belongs to a class of non-fluorescent molecules that, upon intracellular enzymatic activity and subsequent oxidation, become highly fluorescent. This "turn-on" mechanism makes it an invaluable tool for probing the intracellular environment.
Historically, fluorescein-based probes have been instrumental in cellular imaging due to their high quantum yields and excellent photostability.[2][3] The addition of diacetate groups renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[4] The key innovation of C-DCDFDA lies in the inclusion of a carboxyl group, which, after the cleavage of the acetate groups, imparts a negative charge to the molecule. This significantly enhances its retention within the cell, a crucial factor for time-course studies and minimizing signal loss.[5][6]
This guide will focus on the two primary applications of C-DCDFDA: the detection of intracellular reactive oxygen species (ROS) and the measurement of intracellular pH, particularly within acidic organelles.
The Chemistry of Detection: A Two-Step Activation Mechanism
The functionality of C-DCDFDA as an intracellular probe is predicated on a sequential, two-step activation process. Understanding this mechanism is paramount for designing experiments and interpreting the resulting data accurately.
Step 1: Intracellular Accumulation and Esterase Cleavage
The non-polar nature of C-DCDFDA allows it to readily permeate the lipid bilayer of the cell membrane. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the two acetate groups.[7][8] This enzymatic cleavage yields 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF), a polar and membrane-impermeant molecule. The newly exposed carboxyl and hydroxyl groups trap the molecule within the cell, ensuring a stable intracellular concentration for subsequent measurements.[4][5]
Step 2: Oxidation- or pH-Dependent Fluorogenesis
The now-trapped CDCF is still largely non-fluorescent. Its fluorescence is "unlocked" by one of two primary mechanisms:
-
Oxidation by Reactive Oxygen Species (ROS): In the presence of various ROS, such as hydroxyl radicals, and other reactive species, CDCF is oxidized to a highly fluorescent product.[7] This makes C-DCDFDA a sensitive indicator of oxidative stress within the cell.[5][9]
-
pH-Dependent Fluorescence: CDCF is a pH-sensitive fluorophore.[10] Its fluorescence intensity is significantly influenced by the surrounding hydrogen ion concentration, making it a valuable tool for measuring intracellular pH.[11]
The following diagram illustrates the activation pathway of C-DCDFDA:
Caption: Mechanism of C-DCDFDA activation.
Quantitative Data Summary
For effective experimental design, it is crucial to be aware of the key quantitative properties of C-DCDFDA and its fluorescent product, CDCF.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₄Cl₂O₉ | [7] |
| Molecular Weight | 529.3 g/mol | [5][7] |
| Excitation Maximum (oxidized form) | ~504 nm | [7] |
| Emission Maximum (oxidized form) | ~530 nm | [7] |
| Solubility | Soluble in DMSO and DMF | [7] |
| Storage | Store at -20°C, protected from light | [12][13] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for utilizing C-DCDFDA. It is imperative to optimize these protocols for your specific cell type and experimental conditions.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the general steps for detecting intracellular ROS in both adherent and suspension cells.
Materials:
-
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Positive control (e.g., H₂O₂)
-
Negative control (e.g., N-acetylcysteine)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of C-DCDFDA in anhydrous DMSO. Store unused stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a working concentration of 5-10 µM in serum-free medium or PBS.[10] It is critical to use serum-free medium during loading, as serum contains esterases that can hydrolyze the probe extracellularly.[4]
-
-
Cell Loading:
-
Adherent Cells: Seed cells in a multi-well plate to achieve 70-80% confluency. On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Add the C-DCDFDA working solution and incubate for 30-60 minutes at 37°C in the dark.[10]
-
Suspension Cells: Harvest and wash the cells with warm PBS. Resuspend the cells in the C-DCDFDA working solution at a concentration of 1 x 10⁶ cells/mL. Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.[10]
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells twice with warm PBS to remove any extracellular probe.[10]
-
-
Treatment and Measurement:
-
Resuspend the cells in pre-warmed culture medium containing your test compounds, a positive control, and a negative control.
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. Use an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[14]
-
Measurement of Intracellular pH
This protocol is designed for the ratiometric measurement of intracellular pH, which provides more accurate results by minimizing the effects of dye concentration, photobleaching, and instrument variability.
Materials:
-
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)
Protocol:
-
Reagent Preparation and Cell Loading: Follow steps 1 and 2 from the ROS detection protocol.
-
Washing: Follow step 3 from the ROS detection protocol.
-
Baseline Measurement:
-
Resuspend the loaded cells in HBSS.
-
Measure the baseline fluorescence ratio by exciting at two different wavelengths, typically 495 nm (pH-sensitive) and 440 nm (pH-insensitive), while collecting the emission at ~529 nm.[11]
-
-
Intracellular Calibration:
-
To accurately determine intracellular pH, a calibration curve must be generated.
-
Expose the loaded cells to a series of calibration buffers with known pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). These buffers should contain a high concentration of potassium and an ionophore like nigericin to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio (495 nm / 440 nm) for each calibration buffer.
-
Plot the fluorescence ratio against the corresponding pH value to generate a standard curve.
-
-
Experimental Measurement:
-
After establishing the baseline, treat the cells with your experimental compounds.
-
Measure the fluorescence ratio at various time points.
-
Convert the measured fluorescence ratios to pH values using the generated calibration curve.
-
Experimental Workflow and Data Interpretation
A well-structured workflow is essential for obtaining reproducible results.
Caption: General experimental workflow for using C-DCDFDA.
Interpreting Your Data:
-
For ROS Measurement: An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels. Always compare the fluorescence of your treated cells to both positive and negative controls.
-
For pH Measurement: Changes in the fluorescence ratio (495 nm / 440 nm) reflect changes in intracellular pH. Use your calibration curve to convert these ratios into absolute pH values.
Trustworthiness and Limitations: A Scientist's Perspective
While C-DCDFDA is a powerful tool, it is not without its limitations. A critical understanding of these potential pitfalls is essential for the trustworthy application of this probe.
-
Specificity: C-DCDFDA is not specific to a single reactive oxygen species. It can be oxidized by a variety of ROS and reactive nitrogen species.[7] Therefore, it should be considered a general indicator of oxidative stress.
-
Autoxidation: The probe can undergo autoxidation, leading to a background signal. It is crucial to include a cell-free control to account for this.[15]
-
Photobleaching: Like all fluorophores, CDCF is susceptible to photobleaching, especially under prolonged exposure to excitation light. Minimize light exposure and use appropriate controls.
-
Cellular Efflux: Although the carboxyl group enhances intracellular retention, some cell types may still actively transport the probe out of the cell.[16] This can be assessed by monitoring the fluorescence signal over time in untreated cells.
-
Enzymatic Activity: The rate of deacetylation can vary between cell types, which may affect the kinetics of the fluorescence signal.[17]
By being mindful of these factors and incorporating appropriate controls, you can ensure the integrity and reliability of your experimental data.
References
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Pogue, A. I., & Lukiw, W. J. (2012). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 13(8), 9615–9626. [Link]
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Kim, S., et al. (2020). Biomimetic lipid–fluorescein probe for cellular bioimaging. Scientific Reports, 10(1), 1-8. [Link]
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Pogue, A. I., & Lukiw, W. J. (2012). Metal-sulfate induced generation of ROS in human brain cells: detection using an isomeric mixture of 5- and 6-carboxy-2',7' -dichlorofluorescein diacetate (carboxy-DCFDA) as a cell permeant tracer. International journal of molecular sciences, 13(8), 9615–9626. [Link]
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Buck, S. M., et al. (2012). Fluorescent Nanoparticles for the Measurement of Ion Concentration in Biological Systems. Journal of visualized experiments : JoVE, (62), 3875. [Link]
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Bio-Techne. (n.d.). Fluorescent Ion Indicators. Retrieved from [Link]
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Leanza, L., et al. (2017). Comparison of Fluorescence Probes for Intracellular Sodium Imaging in Prostate Cancer Cell Lines. International journal of molecular sciences, 18(10), 2095. [Link]
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Wang, F., et al. (2022). Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells. Biosensors, 12(1), 30. [Link]
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Wang, F., et al. (2022). A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Biosensors, 12(1), 30. [Link]
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Liu, H. W., et al. (2020). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 120(24), 13637–13735. [Link]
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Thomas, J. A., et al. (1994). Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. The American journal of physiology, 267(2 Pt 1), C502–C511. [Link]
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Roesslein, M., et al. (2013). Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. Molecules, 18(11), 14312–14324. [Link]
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Tian, X., et al. (2003). Pharmacokinetics of 5 (and 6)-carboxy-2',7'-dichlorofluorescein and its diacetate promoiety in the liver. The Journal of pharmacology and experimental therapeutics, 305(2), 747–755. [Link]
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Center for Energy Efficient Electronics Science. (n.d.). Investigation of Esterases' Activity on Fluorescein Diacetate (FDA). Retrieved from [Link]
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Martin, H. L., et al. (2019). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Journal of visualized experiments : JoVE, (143), 10.3791/58900. [Link]
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Tian, X., et al. (2003). Pharmacokinetics of 5 (and 6)-Carboxy-2',7'-Dichlorofluorescein and Its Diacetate Promoiety in the Liver. The Journal of pharmacology and experimental therapeutics, 305(2), 747–755. [Link]
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Crowe, W., & Williams, A. (2017). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants, 6(4), 93. [Link]
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LeBel, C. P., et al. (1992). Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. Toxicology and applied pharmacology, 114(1), 38–47. [Link]
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